molecular formula C7H6N4O2 B12971769 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B12971769
M. Wt: 178.15 g/mol
InChI Key: FXUBOLKTMDGVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has gained significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted pyrazolopyridines, which can be further functionalized for various applications .

Scientific Research Applications

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination of functional groups allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,12,13)(H3,8,10,11)

InChI Key

FXUBOLKTMDGVMH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NN=C2N

Origin of Product

United States

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